Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 7625-01-6
VCID: VC3692856
InChI: InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(NC2=CC=CC=C2S1)C
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3 g/mol

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

CAS No.: 7625-01-6

Cat. No.: VC3692856

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate - 7625-01-6

Specification

CAS No. 7625-01-6
Molecular Formula C12H13NO2S
Molecular Weight 235.3 g/mol
IUPAC Name ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Standard InChI InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3
Standard InChI Key NCZIRXVLKKERGP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=CC=CC=C2S1)C
Canonical SMILES CCOC(=O)C1=C(NC2=CC=CC=C2S1)C

Introduction

Chemical Identity and Basic Information

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a benzothiazine derivative characterized by a heterocyclic ring system. It is identified by the CAS registry number 7625-01-6 and has the molecular formula C₁₂H₁₃NO₂S with a molecular weight of 235.31 g/mol . The compound contains a benzothiazine core structure with methyl and ethyl carboxylate substituents, making it relevant for various chemical and pharmaceutical applications.

Chemical Identifiers

The compound can be identified through several standardized chemical identification systems as shown in the following table:

Identifier TypeValue
CAS Number7625-01-6
Molecular FormulaC₁₂H₁₃NO₂S
Molecular Weight235.31 g/mol
SMILESCCOC(=O)C1=C(NC2=CC=CC=C2S1)C
InChIInChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3
InChIKeyNCZIRXVLKKERGP-UHFFFAOYSA-N

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is essential for its handling, storage, and application in various research contexts.

Physical Properties

The compound exists as a solid at room temperature with specific physical properties that have been experimentally determined or predicted using computational methods .

PropertyValueSource
Physical StateSolid
Melting Point143 °C
Boiling Point330.1±42.0 °CPredicted
Density1.205±0.06 g/cm³Predicted
pKa-0.93±0.60Predicted

Spectroscopic Properties

The compound's structure can be characterized through various spectroscopic techniques. Particularly relevant is the predicted collision cross-section data for various adducts, which is valuable for mass spectrometry analysis .

Adductm/zPredicted CCS (Ų)
[M+H]⁺236.07398150.2
[M+Na]⁺258.05592162.8
[M+NH₄]⁺253.10052158.9
[M+K]⁺274.02986154.4
[M-H]⁻234.05942152.0
[M+Na-2H]⁻256.04137155.3
[M]⁺235.06615153.0
[M]⁻235.06725153.0

Structural Characteristics

The molecular structure of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate features several distinctive elements that contribute to its chemical behavior and potential applications.

Molecular Structure

The compound consists of a benzothiazine ring system (a six-membered benzene ring fused with a six-membered heterocyclic ring containing nitrogen and sulfur atoms). It features an ethyl carboxylate group at position 2 and a methyl group at position 3 of the thiazine ring . The compound exhibits an "open butterfly" conformation, with the molecule folded across the S···N vector, as revealed by crystallographic studies .

Crystal Structure

X-ray crystallographic studies have provided detailed insights into the three-dimensional arrangement of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate in the solid state. The crystal structure reveals important intermolecular interactions that influence the compound's physical properties .

Crystallographic analysis shows that the molecule forms chains extending along the a-axis direction through hydrogen bonding interactions. These interactions include N—H···O and O—H···O hydrogen bonds, which are reinforced by C—H···S hydrogen bonds. Additionally, offset π-stacking interactions between centrosymmetrically related benzene rings contribute to the crystal packing, with centroid-centroid distances of approximately 3.8263 Å and interplanar spacings of 3.4260 Å .

Synthesis and Chemical Reactivity

The synthesis and chemical transformations of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate have been investigated in various research contexts.

Chemical Reactivity

The compound demonstrates reactivity characteristic of its functional groups, particularly at the ester and amine positions. One specific reaction that has been studied is its interaction with hydrazine derivatives, which has been documented in research published in the Chemical and Pharmaceutical Bulletin . These reactions potentially lead to the formation of hydrazide or pyrazole derivatives, which could further expand the compound's potential applications.

Biological and Pharmaceutical Significance

Pharmacological Relevance

The 1,4-benzothiazine scaffold, which forms the core of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, represents an important class of compounds in medicinal chemistry. This structural motif is present in various bioactive molecules and pharmaceutical agents .

The 1,4-benzothiazine derivatives possess a wide range of biological and pharmaceutical activities, attributed in part to the presence of the nitrogen–sulfur axis, which is considered a crucial structural feature for their bioactivity. This class of compounds has been investigated for various pharmacological properties .

Industrial and Research Applications

Beyond pharmaceutical applications, ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and structurally related 1,4-benzothiazine derivatives have found applications in various industrial contexts.

Dye Chemistry

Compounds containing the 1,4-benzothiazine scaffold have been utilized as dyestuffs, leveraging their chromophoric properties and structural stability .

Photographic and Stabilizing Applications

The 1,4-benzothiazine structural class has been employed in photographic developers due to their redox properties. Additionally, they have found application as ultraviolet light absorbers and antioxidants, suggesting potential roles in product stabilization and preservation .

Current Research and Future Perspectives

Research on ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate continues to evolve, with particular emphasis on its potential derivatives and their applications. Studies such as the exploration of its reactions with hydrazine derivatives point to ongoing interest in expanding the chemical diversity and potential utility of this compound .

The synthesis of related structures, such as 2,3-disubstituted 4H-1,4-benzothiazines and ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, suggests active research in developing structure-activity relationships for this class of compounds .

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